molecular formula C11H20N2S B13247538 [2-(Diethylamino)ethyl](thiophen-3-ylmethyl)amine

[2-(Diethylamino)ethyl](thiophen-3-ylmethyl)amine

Cat. No.: B13247538
M. Wt: 212.36 g/mol
InChI Key: NMPSAROCBKLULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)ethylamine is an organic compound with the molecular formula C11H20N2S and a molecular weight of 212.3549 g/mol . This compound features a thiophene ring substituted with a diethylaminoethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)ethylamine typically involves the reaction of thiophen-3-ylmethylamine with diethylaminoethyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of 2-(Diethylamino)ethylamine may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted amines .

Scientific Research Applications

2-(Diethylamino)ethylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethylamine involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological receptors, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethylamine
  • 2-(Diethylamino)ethylamine
  • 2-(Diethylamino)ethylamine

Uniqueness

2-(Diethylamino)ethylamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions compared to its analogs with different heterocyclic rings .

Properties

Molecular Formula

C11H20N2S

Molecular Weight

212.36 g/mol

IUPAC Name

N',N'-diethyl-N-(thiophen-3-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C11H20N2S/c1-3-13(4-2)7-6-12-9-11-5-8-14-10-11/h5,8,10,12H,3-4,6-7,9H2,1-2H3

InChI Key

NMPSAROCBKLULI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CSC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.